molecular formula C92H130N28O24S4 B1682192 Pituitrin CAS No. 11000-17-2

Pituitrin

Numéro de catalogue: B1682192
Numéro CAS: 11000-17-2
Poids moléculaire: 2140.5 g/mol
Clé InChI: KBZOIRJILGZLEJ-LGYYRGKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pituitrin is a proprietary name for an extract of bovine posterior pituitary hormones, specifically oxytocin and vasopressin . It was formerly used in obstetrics for the induction of labor prior to birth and for the treatment of post-partum hemorrhage .


Molecular Structure Analysis

The molecular formula of this compound is C92H130N28O24S4 . Its molecular weight is 2140.5 g/mol . It is a nonapeptide primarily produced in the hypothalamus .


Chemical Reactions Analysis

This compound has been used in the treatment of upper gastrointestinal hemorrhage in cirrhosis . Both octreotide acetate and this compound effectively reduce the pressure of the portal vein and reduce bleeding .


Physical And Chemical Properties Analysis

This compound is a water-soluble compound . Its molecular weight is 2140.5 g/mol . More specific physical and chemical properties are not detailed in the available literature.

Applications De Recherche Scientifique

Portal Pressure Reduction

Pituitrin has been observed to have a depressor effect on portal-vein pressure. Studies in experimental animals and humans using the intrasplenic method have confirmed this effect both in normotensive and portal-hypertensive subjects (Davis et al., 1957).

Fat Metabolism Influence

This compound has shown characteristic effects on fat metabolism, including a significant impact on the consumption and distribution of body fat. This was demonstrated by studies indicating an accumulation of fatty acids in the liver and changes in blood fat levels under the influence of this compound (Raab, 1930).

Hemorrhagic Shock Treatment

This compound has been applied in the treatment of hemorrhagic shock patients, showing improvement in treatment effectiveness. A study comparing survival rates between patients treated with this compound and a control group highlighted its potential benefits (Feng Hua-bi, 2013).

Obstetrics

This compound has been used in obstetrics, particularly for its action on uterine muscle during labour. It influences blood pressure, heart contractions, diuresis, intestinal peristalsis, and bladder contraction (Rayner, 1912).

Cardiovascular and Metabolic Responses

Intramuscular injection of this compound in humans has been studied for its cardiovascular and metabolic effects. It was found to produce changes in pulse rate, oxygen consumption, and cardiac output (Grollman & Geiling, 1932).

Liver Fibrosis Study

A study investigated the use of this compound in patients with cirrhosis or primary carcinoma of the liver to determine its effect on liver fibrosis. The study found that liver functions were not significantly changed after therapy, suggesting that this compound does not lead to liver fibrosis (Fan Yu-hong, 2009).

Hemostasis in Hysteromyomectomy

This compound's effect on reducing bleeding during hysteromyomectomy has been examined. It was found to effectively reduce bleeding and shorten operation time (Xu Xi-jia, 2014).

High Intensity Focused Ultrasound in Uterine Fibroids

The application of this compound in the treatment of uterine fibroids using high intensity focused ultrasound was studied. This compound was found to reduce the energy required, shorten treatment time, and improve treatment efficiency (Chen Hui-mi, 2014).

Pulmonary Tuberculosis Treatment

This compound's efficacy and safety in treating pulmonary tuberculosis patients with hemoptysis were explored. The study indicated significant effectiveness and safety of this compound in such cases (Ming-sheng Li, 2017).

Mécanisme D'action

Target of Action

Pituitrin, also known as Vasopressin, primarily targets the kidneys and the vascular smooth muscle . In the kidneys, it acts on the collecting ducts , increasing their permeability to water . In the vascular smooth muscle, it induces vasoconstriction, thereby increasing blood pressure .

Mode of Action

This compound interacts with its targets by binding to vasopressin receptors located in the kidneys and vascular smooth muscle . In the kidneys, this binding triggers a cascade of events that increase the reabsorption of water, reducing urine output and helping to concentrate the urine . In the vascular smooth muscle, this compound induces vasoconstriction, which increases peripheral resistance and, consequently, raises blood pressure .

Biochemical Pathways

The action of this compound involves several biochemical pathways. In the kidneys, it increases the expression of aquaporin-2 water channels in the collecting ducts, facilitating water reabsorption . In the vascular smooth muscle, this compound activates the phospholipase C pathway , leading to the release of intracellular calcium ions and resulting in muscle contraction and vasoconstriction .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It is metabolized in the liver and kidneys, and its metabolites are excreted in the urine . The rapid onset of this compound’s effects suggests a high bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, such as aldosterone , can enhance its water-conserving effects . Additionally, conditions such as dehydration or low blood pressure can stimulate the release of this compound . Conversely, factors such as alcohol consumption can inhibit this compound’s action, leading to increased urine production .

Orientations Futures

Pituitrin is being studied for its potential use in the management of pulmonary hypertension in patients undergoing cardiac surgery . It constricts systemic circulation vessels, increases systemic circulation pressure, and may reduce pulmonary artery pressure and pulmonary vascular resistance . Therefore, evidence from randomized controlled trials is necessary to elucidate whether this compound influences outcomes in patients with pulmonary hypertension following cardiac surgery .

Analyse Biochimique

Biochemical Properties

Pituitrin interacts with various enzymes, proteins, and other biomolecules. The vasopressin component of this compound is known for its vasoconstrictive properties, which can help control post-partum hemorrhage . The oxytocin component, on the other hand, plays a significant role in inducing labor prior to birth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The vasopressin in this compound can influence the water balance in cells, leading to an increase in body water content .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The vasopressin component of this compound, for example, binds to vasopressin receptors on the cell membrane, leading to vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can significantly improve the success rate of resuscitation, shorten the time to resuscitation, and improve survival rates in cardiopulmonary resuscitation (CPR) studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the water balance of Bufo Regularis, it was found that the increase in body water following this compound injection might be due to an increased rate of water uptake through the skin, or to a decreased rate of elimination of water through the kidneys, or to a combination of the two .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, the vasopressin component of this compound is involved in the water balance regulation pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. The hormones oxytocin and vasopressin, which make up this compound, are manufactured by neurosecretory cells in the hypothalamus and are transported down the axons and stored in nerve terminals in the posterior pituitary .

Subcellular Localization

The subcellular localization of this compound is primarily in the posterior pituitary gland, where it is stored in nerve terminals . The axon terminals in the posterior pituitary are surrounded by supporting cells called pituicytes .

Propriétés

IUPAC Name

N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTCWSBVQSZVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H130N28O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2140.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Vasopressin, Cyclo (1-6) L-Cysteinyl-L-Tyrosyl-L-PhenylalanylL-Glutaminyl-L-Asparaginyl-L-Cysteinyl-L-Prolyl-L-Arginyl-L-Glycinamide, is a cyclic nonapeptide hormone primarily produced by the supraoptic and periventricular nuclei of the hypothalamus. Vasopressin release is mediated by sensory pathways, in which either a 2% increase in plasma osmolarity or a 10% decrease in blood pressure causes the release of endogenous vasopressin. Upon release, vasopressin mediates a variety of physiological effects, both centrally and systemically, primarily by binding to G-protein-coupled receptors termed V1 (V1A), V2, and V3 (V1B). V1 receptors are abundantly expressed in the brain whereby vasopressin binding can increase blood pressure through autonomic pathways. Peripherally, V1 is localized in the blood vessels (vascular smooth muscle), platelets, adrenal glands, kidneys, and liver. Vasopressin binding to V1 causes hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol triphosphate (IP3) and diacylglycerol (DAG) by phospholipase C, which in turn release intracellular calcium and activate protein kinase C (PKC) to open voltage-gated calcium channels (VGCCs) while closing potassium channels. Overall, intracellular calcium levels rise, which bind calmodulin and cause muscular contraction, resulting in vasoconstriction. This is balanced by the apparent ability of vasopressin to induce vasodilation through binding oxytocin receptors and activating endothelial nitric oxide (NO) synthase; NO acts antagonistically to reduce muscle contraction. It is also thought that vasopressin, acting through both V1 and oxytocin receptors, causes the cardiac release of atrial natriuretic peptide (ANP), which has a negative inotropic effect; indeed, vasopressin tends to decrease heart rate and cardiac output, although the opposite effect has been noted with low doses. V2 receptors are abundantly expressed in the distal convoluted tubules and the collecting ducts of the kidneys. Vasopressin binding to V2 causes activation of a Gs protein that subsequently activates protein kinase A (PKA) through adenylyl cyclase-mediated increase in cyclic adenosine monophosphate (cAMP), which leads to phosphorylation of the water channel aquaporin-2 (AQP2) and its trafficking to the cell surface. Increased AQP2 levels lead to increased water reabsorption and explains vasopressin's antidiuretic effects. V3 (formerly V1B) receptors are primarily located in the anterior pituitary and brain. Vasopressin released during acute stress causes adrenocorticotropic hormone (ACTH) release from the pituitary through V3 and by potentiating the effects of corticotrophin-releasing factor. Within the brain itself, V3 activation modulates various effects, including recognition, memory, aggression, anxiety, and depression. Thus, vasopressin can affect a wide variety of physiological processes, often in apparently contradictory ways depending on the patient's dose and physiological state. Vasodilatory shock causes an immediate release of vasopressin from 20 to 200 times its normal serum concentration, which falls again to normal levels in prolonged shock; in this context, normal serum levels are insufficient to control the pathologic vasodilation. In these cases, vasopressin acts to depolarize hyperpolarized vascular smooth muscle cells, restore sensitivity to catecholamines, and inhibit excessive nitric oxide production, primarily through acting through V1 receptors. Therefore, vasopressin helps decrease the dose requirement for norepinephrine and is routinely administered together with norepinephrine to restore normal blood pressure in shock states.
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

11000-17-2
Record name Vasopressin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011000172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pituitrin
Reactant of Route 2
Pituitrin
Reactant of Route 3
Pituitrin
Reactant of Route 4
Pituitrin
Reactant of Route 5
Pituitrin
Reactant of Route 6
Pituitrin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.